Flurbiprofen Acid Chloride
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Overview
Description
Flurbiprofen Acid Chloride is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid family. Flurbiprofen is primarily used to treat inflammation and pain associated with conditions such as arthritis and dental pain . This compound is an important intermediate in the synthesis of various pharmaceuticals and chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Coupling Reaction: One method involves the coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate with benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate. This is followed by diazotization using sodium nitrite or isoamyl nitrite and dehydration with silica gel.
Grignard Reaction: Another method involves reacting 2-fluoro-4-bromobiphenyl with metal magnesium to prepare (2-fluoro-[1,1’-biphenyl]-4-yl) magnesium bromide.
Industrial Production Methods
The industrial production of flurbiprofen typically involves the Grignard reaction due to its simplicity, safety, and cost-effectiveness. The process avoids high-risk reagents and uses readily available chemical reagents, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: Flurbiprofen Acid Chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile, forming various derivatives.
Hydrolysis: The compound can be hydrolyzed to form flurbiprofen and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: This reaction is usually carried out in the presence of water or aqueous base under reflux conditions.
Major Products
Nucleophilic Substitution: Produces various flurbiprofen derivatives depending on the nucleophile used.
Hydrolysis: Produces flurbiprofen and hydrochloric acid.
Scientific Research Applications
Flurbiprofen Acid Chloride has a wide range of applications in scientific research:
Mechanism of Action
Flurbiprofen Acid Chloride exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition results in decreased formation of prostaglandin precursors, leading to reduced inflammation, pain, and fever . Additionally, it may alter lymphocyte activity, inhibit neutrophil aggregation, and decrease proinflammatory cytokine levels .
Comparison with Similar Compounds
Flurbiprofen Acid Chloride is structurally and pharmacologically related to other NSAIDs such as fenoprofen, ibuprofen, and ketoprofen . These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific clinical applications. For example:
Fenoprofen: Similar anti-inflammatory and analgesic effects but with a shorter half-life.
Ketoprofen: Known for its potent anti-inflammatory effects and used in the treatment of various inflammatory conditions.
This compound is unique due to its specific structural modifications, which enhance its reactivity and make it a valuable intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C15H12ClFO |
---|---|
Molecular Weight |
262.70 g/mol |
IUPAC Name |
2-(3-fluoro-4-phenylphenyl)propanoyl chloride |
InChI |
InChI=1S/C15H12ClFO/c1-10(15(16)18)12-7-8-13(14(17)9-12)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
MLSJPUAYWASKDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)Cl |
Origin of Product |
United States |
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